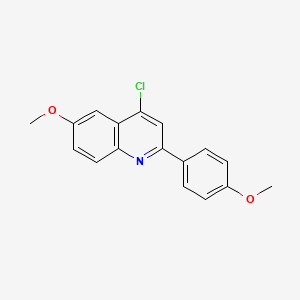

4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline

CAS No.: 21202-81-3

Cat. No.: VC18644002

Molecular Formula: C17H14ClNO2

Molecular Weight: 299.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21202-81-3 |

|---|---|

| Molecular Formula | C17H14ClNO2 |

| Molecular Weight | 299.7 g/mol |

| IUPAC Name | 4-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline |

| Standard InChI | InChI=1S/C17H14ClNO2/c1-20-12-5-3-11(4-6-12)17-10-15(18)14-9-13(21-2)7-8-16(14)19-17/h3-10H,1-2H3 |

| Standard InChI Key | ARPUXHLWMOBZTI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)Cl |

Introduction

4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative with potential applications in medicinal chemistry due to its structural features. Quinoline compounds are well-known for their diverse biological activities, including anticancer, antimalarial, and antimicrobial properties. This article explores the chemical structure, synthesis, and potential applications of this compound.

Synthesis

The synthesis of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step organic reactions. A common approach includes:

-

Starting Materials:

-

p-Anisidine (4-methoxyaniline)

-

p-Chlorobenzaldehyde

-

Methoxy-substituted dienophiles

-

-

Reaction Mechanism:

-

The synthesis often begins with a Povarov reaction (three-component cycloaddition) involving p-anisidine, an aldehyde, and an activated dienophile.

-

The intermediate tetrahydroquinoline undergoes an oxidative aromatization process under microwave irradiation in the presence of iodine-dimethyl sulfoxide (I2-DMSO) to yield the target compound.

-

-

Yield:

Biological Significance

Quinoline derivatives, including 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline, exhibit promising biological activities:

-

Anticancer Potential:

-

Antimalarial Activity:

-

Antimicrobial Properties:

Analytical Characterization

The compound is characterized using advanced analytical techniques:

-

NMR Spectroscopy:

-

Proton (^1H) and carbon (^13C) NMR confirm the structure by identifying chemical shifts corresponding to aromatic protons and methoxy groups.

-

-

Mass Spectrometry (MS):

-

High-resolution MS determines the molecular weight with high accuracy.

-

-

X-Ray Crystallography:

Applications

The unique structural features of 4-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline make it suitable for various applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume